3,5-Dimethylaniline

Vue d'ensemble

Description

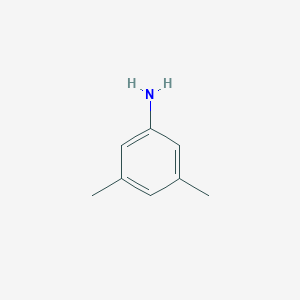

3,5-Dimethylaniline: 1-Amino-3,5-dimethylbenzene , is an organic compound with the molecular formula C8H11N . It is a derivative of aniline, featuring two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in the manufacture of dyes and other organic compounds .

Mécanisme D'action

Target of Action

3,5-Dimethylaniline, a monocyclic aromatic amine, is known to interact with various cellular targets. The primary targets of this compound are the cellular structures susceptible to reactive oxygen species (ROS) and DNA . These targets play a crucial role in maintaining cellular integrity and function.

Mode of Action

This compound and its metabolites form superoxides, leading to oxidative stress within the cell . This interaction with cellular targets results in significant changes, including DNA damage and potential apoptosis or oncogenesis .

Biochemical Pathways

The key biochemical pathway affected by this compound involves the generation of ROS. The compound and its metabolites, such as 5-dimethylaminophenol (3,5-DMAP), undergo redox cycling to produce ROS . This process can lead to oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized to form various derivatives, including its major metabolite, 3,5-DMAP . The elimination rates of this compound are generally rapid, and its primary acetylated metabolites are more extensively formed than other dimethylaniline derivatives . These ADME properties significantly impact the bioavailability and overall biological effects of this compound.

Result of Action

The action of this compound at the molecular and cellular levels leads to significant effects. With increasing concentrations of this compound and 3,5-DMAP, ROS production, cytotoxicity, and DNA damage increase significantly in cells . This can lead to decreased dendritic arborization and potential neuronal damage . In vivo studies have also shown that exposure to this compound can lead to anomalies in fetal central nervous system development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is widely present in various environmental sources, including tobacco, dyes, combustion products, and suspended particulates . Long-term exposure to this compound can potentially increase the risk of developing cancer . Furthermore, factors such as concentration and presence of other chemicals can also influence its action and effects .

Analyse Biochimique

Biochemical Properties

3,5-Dimethylaniline and its metabolites form superoxides, resulting in apoptosis or oncogenesis . It interacts with various enzymes and proteins, causing significant changes in cellular functions. For instance, it interacts with the enzyme S9 in the human liver to produce its metabolites .

Cellular Effects

This compound has been found to cause neuronal cytotoxicity and affect neurite structural development . With increasing concentrations of this compound, reactive oxygen species (ROS), cytotoxicity, and DNA damage increase significantly in the cells and dendritic arborization decreases .

Molecular Mechanism

The molecular mechanism of this compound involves the production of reactive oxygen species (ROS) which leads to DNA damage and cytotoxicity . The addition of N-acetylcysteine, an ROS scavenger, can reduce ROS in the cells and alleviate the neuronal damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, with increasing concentrations of this compound, the levels of reactive oxygen species, cytotoxicity, and DNA damage in cells increase significantly .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Exposure to this compound led to fetal cerebral cortex thinning in Sprague Dawley pregnant rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the enzyme S9 in the human liver to produce its metabolites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dimethylaniline can be synthesized through several methods. One common method involves the nitration of m-xylene to produce 3,5-dimethylnitrobenzene , followed by reduction to yield this compound. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound often involves the direct amination of poly(p-phenylene oxide) using bimetallic catalysts such as palladium-ruthenium on carbon nanotubes. This method offers a high yield and is considered environmentally friendly due to the use of waste polymers as starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dimethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Major Products:

Oxidation: 3,5-Dimethylnitrobenzene.

Reduction: this compound from its nitro derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3,5-Dimethylaniline is widely used in scientific research and industry:

Chemistry: It is a key reagent in the synthesis of dyes and pigments.

Biology and Medicine: Studies have shown its potential in forming DNA adducts, which are useful in understanding mutagenesis and carcinogenesis.

Comparaison Avec Des Composés Similaires

2,5-Dimethylaniline: Another isomer with methyl groups at the 2 and 5 positions.

3,4-Dimethylaniline: An isomer with methyl groups at the 3 and 4 positions.

2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions.

Uniqueness: 3,5-Dimethylaniline is unique due to its specific substitution pattern, which affects its reactivity and the types of products formed in chemical reactions. Its position of methyl groups influences the electron density on the benzene ring, making it distinct from other isomers in terms of chemical behavior and applications .

Activité Biologique

3,5-Dimethylaniline (3,5-DMA) is a member of the dimethylaniline family, which consists of several isomers with varying biological activities. This compound is primarily used in the synthesis of dyes and pigments but has garnered attention due to its potential health effects, particularly its association with carcinogenicity and genotoxicity. This article reviews the biological activity of 3,5-DMA, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₉H₁₃N. Its structure features two methyl groups attached to the benzene ring at the 3 and 5 positions, which influences its reactivity and biological interactions.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 197 °C |

| Melting Point | -38 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

Carcinogenic Potential

Epidemiological studies have linked exposure to 3,5-DMA with an increased risk of bladder cancer. The compound is metabolized to N-hydroxylated derivatives that form DNA adducts, potentially leading to mutations and cancer development. A study identified four major DNA adducts formed by the reaction of calf thymus DNA with N-acetoxy-3,5-dimethylaniline, suggesting a mechanism for its carcinogenic activity through the formation of reactive intermediates that interact with DNA .

Mechanisms of Toxicity

Research indicates that 3,5-DMA induces cytotoxic effects primarily through the generation of reactive oxygen species (ROS). A study demonstrated that exposure to its metabolite, 3,5-dimethylaminophenol (3,5-DMAP), resulted in significant ROS production in mammalian cells, leading to apoptosis via caspase-3 activation . This oxidative stress contributes to cellular damage and may underlie its carcinogenic effects.

Genotoxicity Studies

Genotoxicity assessments have shown that 3,5-DMA exhibits weak mutagenic properties. In vitro studies using mammalian cell lines revealed chromosomal aberrations upon exposure to various concentrations of 3,5-DMA. However, it showed negative results in some in vivo gene mutation assays . The inconsistency in genotoxic responses highlights the need for further investigation into its biological effects across different experimental models.

Case Study: Occupational Exposure and Health Outcomes

A notable case involved workers in dye manufacturing who were exposed to high levels of 3,5-DMA. Epidemiological data indicated a significant correlation between prolonged exposure and an increased incidence of bladder cancer among these workers. Follow-up studies suggested that monitoring and reducing exposure could mitigate health risks associated with this compound.

Case Study: Animal Model Research

In animal studies, particularly involving rodents, administration of 3,5-DMA led to observable tumor formation in the bladder after prolonged exposure. These findings support the hypothesis that 3,5-DMA acts as a carcinogen through metabolic activation and subsequent DNA damage .

Propriétés

IUPAC Name |

3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKARNSWMMBGSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026309 | |

| Record name | 3,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13 | |

| Record name | 3,5-Xylidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

108-69-0 | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1418BR6T2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.6 °F (NTP, 1992), 9.8 °C | |

| Record name | 3,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21237 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1687 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-dimethylaniline exert its toxic effects?

A1: 3,5-DMA itself may not be the primary toxic agent. Research suggests that its metabolites, particularly the N-hydroxylated and aminophenol derivatives like 3,5-dimethylaminophenol (3,5-DMAP), are responsible for much of its observed toxicity. [] These metabolites can undergo redox cycling within cells, generating reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and hydroxyl radicals (·OH), leading to oxidative stress, DNA damage, and apoptosis. [, , ]

Q2: What evidence suggests that 3,5-DMAP causes oxidative stress in cells?

A2: Studies using human urothelial cells showed that exposure to 3,5-DMAP led to increased intracellular ROS levels, lipid peroxidation, protein oxidation, and altered antioxidant enzyme activities. [] This indicates significant disruption of the cellular redox balance, consistent with oxidative stress.

Q3: Is 3,5-DMAP mutagenic?

A3: While 3,5-DMAP is clearly genotoxic, causing DNA damage, [] its mutagenic potential is less clear. Studies in Salmonella typhimurium strains (TA98 and TA100) showed that while 3,5-DMAP increased mutation frequency in a dose-dependent manner, the increases were not statistically significant. [] Similarly, it did not significantly affect hypoxanthine phosphoribosyltransferase (HPRT) mutation frequency in Chinese hamster ovary (CHO) cells. [] These findings suggest that 3,5-DMAP's primary mechanism of action might not be through direct DNA mutation.

Q4: Does 3,5-DMA affect fetal development?

A4: Research in pregnant rats showed that subcutaneous exposure to 3,5-DMA (10-100 mg/kg/day) during gestation led to fetal cerebral cortex thinning. [] The compound also reduced the number of cortical cells generated, as evidenced by BrdU labeling, and disrupted the normal laminar distribution of neurons in the developing fetal brain. [] These findings suggest potential neurodevelopmental toxicity of 3,5-DMA.

Q5: Can antioxidants protect against 3,5-DMAP-induced toxicity?

A5: Yes, studies have shown that selenocompounds like selenomethionine and sodium selenite, known for their antioxidant properties, provided partial protection against the cytotoxic effects of 3,5-DMAP in human urothelial cells. [] This further supports the role of oxidative stress in 3,5-DMAP-mediated toxicity.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: this compound has been characterized using various spectroscopic methods, including:

- NMR spectroscopy (1H NMR, 13C NMR): Provides information about the compound's structure, including the chemical environment of its hydrogen and carbon atoms. [, , , ]

- IR spectroscopy: Reveals information about the functional groups present in the molecule, such as N-H and C-H bonds. [, , , ]

- UV-Vis spectroscopy: Used to study the compound's absorption and transmission of ultraviolet and visible light, which can provide insights into its electronic structure and conjugation. [, , , ]

Q8: Are there any unique structural features of this compound?

A8: The presence of two methyl groups at the 3 and 5 positions of the aniline ring influences the compound's reactivity and physical properties. For example, these methyl groups can contribute to steric hindrance, affecting its interactions with other molecules. []

Q9: What are some potential applications of this compound?

A9: this compound serves as a starting material in various synthetic applications, including:

- Synthesis of pharmaceuticals: Used in the preparation of efaproxiral sodium, an experimental antitumor drug. []

- Production of dyes: 3,5-DMA is a precursor to various azo dyes, contributing to their color properties. [, ]

- Preparation of polymers: Used in the synthesis of epoxy-based polymers, potentially for applications in adhesives and coatings. [, ]

- Synthesis of other chemicals: Serves as an intermediate in the production of antioxidants, agrochemicals, and other fine chemicals. [, ]

Q10: How does the structure of this compound relate to its potential use in nonlinear optical (NLO) materials?

A10: this compound can be incorporated into polymers with NLO properties. [, , ] The presence of the electron-donating amino group and the ability to modify the molecule further with electron-withdrawing groups create a "push-pull" electronic structure within the molecule. This asymmetry in electron distribution is crucial for NLO effects.

Q11: Can this compound be used in catalytic applications?

A11: While this compound itself is not a catalyst, its derivatives can be complexed with metals to form catalysts for polymerization reactions. [, ]

Q12: What types of polymerization reactions can be catalyzed by metal complexes of this compound derivatives?

A12: Metal complexes incorporating this compound derivatives have shown activity in the polymerization of:

- Methyl methacrylate (MMA): Leading to the formation of poly(methyl methacrylate) (PMMA), a versatile thermoplastic polymer. []

- rac-lactide (rac-LA): Resulting in the production of polylactide (PLA), a biodegradable and biocompatible polymer. []

Q13: How do structural modifications of the this compound ligand affect the catalytic activity of metal complexes?

A13: The steric and electronic properties of the ligand play a crucial role in the catalytic activity and selectivity of the resulting metal complexes. For instance, increasing the steric bulk around the metal center by introducing methyl groups on the aniline or pyrazole rings of the ligand can influence the rate of polymerization and the stereochemistry of the resulting polymer. [, ]

Q14: Have computational methods been applied to study this compound and its derivatives?

A14: Yes, computational chemistry has provided insights into various aspects of this compound and its derivatives, including:

- Electronic structure calculations: Density functional theory (DFT) calculations have been employed to study the electronic properties of this compound derivatives and their metal complexes, helping to understand their reactivity and spectroscopic characteristics. [, , ]

- Molecular modeling: Computational models have been used to investigate the structure and properties of this compound derivatives, including their interactions with other molecules and their potential as ligands in metal complexes. []

- QSAR (Quantitative Structure-Activity Relationship) studies: These computational approaches can help elucidate the relationship between the structure of this compound derivatives and their biological activity, such as their toxicity or potential as drug candidates. []

Q15: What is known about the environmental fate and impact of this compound?

A15: While research specifically on the environmental fate of this compound is limited, its widespread industrial use raises concerns about its potential release and impact on the environment.

Q16: What strategies can be employed to mitigate the potential environmental impact of this compound?

A16: Addressing the potential environmental impact of this compound requires a multi-pronged approach, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.